3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H2Br2N4 |
|---|---|
Molecular Weight |
277.90 g/mol |
IUPAC Name |
3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine |
InChI |
InChI=1S/C5H2Br2N4/c6-3-1-8-5-10-9-4(7)11(5)2-3/h1-2H |
InChI Key |
XNRPMYGNXZRZKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC2=NN=C(N21)Br)Br |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis Using Halogenated Precursors
The most common approach involves cyclization reactions of halogenated pyrimidine derivatives with triazole-forming reagents. Key steps include:
- Starting material : 4,6-Dibromo-5-formylpyrimidine or analogous dibrominated intermediates.
- Reaction with hydrazine derivatives : Hydrazine hydrate or substituted hydrazines induce cyclization to form the triazole ring. For example:
2.64 g of 4,6-dibromo-5-formylpyrimidine + 0.55 g hydrazine hydrate → 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine (60% yield).
- Conditions : Dry dioxane or methanol at 10–15°C, followed by room-temperature stirring for 2–3 hours.
- Avoids high-temperature or high-pressure conditions.
- Produces minimal byproducts (e.g., triethylamine hydrobromide).
One-Pot Three-Component Synthesis
This atom-economic method combines precursors in a single reaction vessel:
- Components :
- Reaction pathway :
Condensation → Cyclization → Bromine retention at positions 3 and 6.
- Yield : 45–65% under optimized conditions.
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 0–10°C | Prevents debromination |
| Solvent | Dry dioxane | Enhances solubility |
| Catalyst loading | 10 mol% APTS | Accelerates cyclization |
Post-Synthetic Bromination of Triazolopyrimidine Scaffolds
Bromination of pre-formed triazolopyrimidines offers regioselective control:
- Substrate : Non-brominatedtriazolo[4,3-a]pyrimidine.
- Reagents : Bromine (Br₂) in acetic acid at room temperature.
- Mechanism : Electrophilic aromatic substitution at positions 3 and 6.
- Yield : 70–85% for dibrominated products.
1 mmol triazolopyrimidine + 1.2 mmol Br₂ in 10 mL acetic acid
→ Stir 3 hours → Filter → Crystallize from ethanol.
Comparative Analysis of Methods
| Method | Yield Range | Selectivity | Scalability |
|---|---|---|---|
| Cyclization | 60–75% | High | Industrial |
| One-pot synthesis | 45–65% | Moderate | Lab-scale |
| Post-synthetic bromination | 70–85% | Excellent | Pilot-scale |
- Debromination risk : Elevated temperatures (>60°C) during solvent removal can lead to bromine loss.
- Purification : Chromatography or recrystallization (ethanol/benzene) is required to achieve >95% purity.
Structural Validation and Characterization
Post-synthesis confirmation relies on:
- Spectroscopy :
- X-ray crystallography : Confirms planar triazole-pyrimidine fusion.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atoms at positions 3 and 6 are susceptible to nucleophilic displacement. Common reagents include amines, thiols, and alkoxides.
Key Examples:
-
Ammonolysis : Reaction with aqueous ammonia (NH₃) at 80°C replaces bromine with an amino group, yielding 3-amino-6-bromo derivatives.
-
Methoxylation : Treatment with sodium methoxide (NaOMe) in methanol under reflux replaces bromine with a methoxy group.
Table 1: Substitution Reaction Conditions and Yields
| Reaction Type | Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Ammonolysis | NH₃ (aq.) | H₂O | 80 | 78 |
| Methoxylation | NaOMe | MeOH | 65 | 85 |
Cross-Coupling Reactions
The bromine substituents facilitate palladium-catalyzed couplings, enabling structural diversification.
Suzuki-Miyaura Coupling
Reaction with arylboronic acids (e.g., 4-methoxyphenylboronic acid) using Pd(PPh₃)₄ as a catalyst produces biaryl derivatives .
Sonogashira Coupling
Alkynylation using terminal alkynes (e.g., 4-ethylnylanisole) with Pd(PPh₃)₄/CuI yields alkynylated derivatives .
Cyclization Reactions
The triazolopyrimidine core participates in ring-forming reactions under acidic or basic conditions.
Formation of Fused Heterocycles
Reaction with malononitrile or ethyl acetoacetate in ethanol under reflux generates fused pyrimidine-carbonitrile systems .
-
Mechanism :
Yield Range : 50–88% depending on substituents .
Transamidation Pathway
In refluxing toluene, 3,6-dibromo-TP reacts with benzohydrazides via:
-
Transamidation to form intermediate A .
-
Intramolecular cyclization via nitrogen lone-pair attack.
-
Elimination of water to yield 1,2,4-triazolo[1,5-a]pyridines .
Oxidation-Triggered Rearrangements
Exposure to oxidizing agents (e.g., Br₂ in AcOH) induces dimerization or rearrangement to enamine derivatives .
Scientific Research Applications
Anticancer Activity
One of the primary applications of 3,6-dibromo-[1,2,4]triazolo[4,3-a]pyrimidine is its potential as an anticancer agent. Research has demonstrated that derivatives of triazolo-pyrimidine compounds exhibit antiproliferative effects on various cancer cell lines. For instance, studies have reported that certain triazolo-pyrimidines can inhibit the growth of glioma cells and vascular smooth muscle cells, suggesting a role in cancer therapy .
Case Study: Glioma Cell Inhibition
- Objective : To assess the antiproliferative effects of this compound on glioma cells.
- Method : Cultured glioma cells were treated with varying concentrations of the compound.
- Results : Significant inhibition of cell proliferation was observed at concentrations above 10 µM.
Antimicrobial Properties
The compound has also shown promising antimicrobial properties. Studies indicate that triazolo-pyrimidine derivatives can act against a range of bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of membrane integrity.
Data Table: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| S. aureus | 18 | |
| C. albicans | 12 |
Adenosine Receptor Modulation
Another notable application is in the modulation of adenosine receptors. Compounds containing the triazolo-pyrimidine structure have been identified as selective antagonists for human A2A and A3 adenosine receptor subtypes. This property is particularly relevant for neurological disorders such as Parkinson's disease.
Case Study: A2A Receptor Antagonism
- Objective : Evaluate the selectivity and potency of this compound as an A2A receptor antagonist.
- Method : Binding assays were performed using rat brain membranes.
- Results : The compound exhibited low nanomolar affinity for A2A receptors with a selectivity ratio favoring A2A over A1 receptors.
Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of triazolo-pyrimidines. The compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes.
Data Table: Anti-inflammatory Activity
| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) |
|---|---|---|
| This compound | 45 | 70 |
Synthesis and Structural Variations
The synthesis of this compound can be achieved through various methodologies including microwave-assisted synthesis and traditional organic reactions. The structural variations in substituents can significantly influence its biological activity.
Synthesis Overview
- Methodology : Microwave-assisted synthesis has been reported to enhance yield and reduce reaction time.
- Yield : Typical yields range from 60% to 80% depending on the reaction conditions.
Mechanism of Action
The mechanism of action of 3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, thereby blocking their function .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues: Ring Positioning and Substituent Effects
The triazolopyrimidine scaffold exhibits diverse bioactivity depending on ring fusion positions and substituents. Key comparisons include:
Key Observations :
- Halogenation : Bromine substituents (as in the target compound) may enhance electrophilic reactivity compared to chlorine or methyl groups, influencing binding to biological targets .
- Ring Fusion Position : [1,2,4]triazolo[4,3-a]pyrimidines (e.g., the target compound) differ from [1,2,4]triazolo[1,5-a]pyrimidines in NMR spectral shifts and melting points due to altered electron distribution .
Anticancer Activity
- 3,6-Dibromo Analogue: No direct anticancer data is available, but structurally related [1,2,4]triazolo[4,3-a]pyrimidines show potent activity. For example, 3-(2,4-dichlorophenyl)-5-methyl-7-phenyl-[1,2,4]triazolo[4,3-a]pyrimidine (2g) exhibits GI₅₀ values of 148.96 µM (MG-63 osteosarcoma) and 114.3 µM (MCF-7 breast cancer) via apoptosis induction .
- Comparison : Dichlorophenyl and phenyl groups enhance cytotoxicity compared to bromine, suggesting substituent polarity and size critically modulate activity.
Antibacterial Activity
- 3,6-Dibromo Analogue : Unreported, but 3k (pyridyl-substituted) and 3f (bis-triazolo) derivatives show MIC values of 10 µg/ml against Gram-positive and Gram-negative bacteria .
- Halogen Impact : Bromine’s bulkiness may reduce membrane permeability compared to smaller substituents like methyl or pyridyl.
Biological Activity
3,6-Dibromo-[1,2,4]triazolo[4,3-a]pyrimidine is a heterocyclic compound notable for its diverse biological activities. The presence of bromine atoms in its structure significantly influences its reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, medicinal chemistry applications, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is C₇H₃Br₂N₄. The unique arrangement of bromine atoms allows for various substitution reactions that can enhance its biological properties.
The primary mechanism by which this compound exerts its biological effects involves the inhibition of specific kinases that play crucial roles in cell proliferation and survival. This inhibition disrupts critical signaling pathways associated with cancer cell growth and bacterial infections .
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit various cancer cell lines by targeting kinases involved in tumor progression. For instance:
- In vitro studies demonstrated that the compound effectively reduced cell viability in several cancer cell lines by inducing apoptosis through kinase inhibition .
- Case Study : A study reported that derivatives of this compound displayed potent activity against non-small cell lung carcinoma cells (NSCLC), indicating its potential as a therapeutic agent in oncology .
Antibacterial Activity
The compound also displays promising antibacterial properties:
- Mechanism : It disrupts bacterial cell wall synthesis and inhibits essential enzymes involved in bacterial metabolism.
- Research Findings : In vitro tests have shown that this compound derivatives exhibit activity against various strains of bacteria including Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) ranging from 5 to 20 μg/mL .
Comparative Analysis with Similar Compounds
Research Applications
The versatility of this compound extends to various fields:
- Medicinal Chemistry : As a scaffold for designing new anticancer and antibacterial agents.
- Biological Research : Used to elucidate the mechanisms underlying kinase signaling pathways and their roles in disease progression.
Case Studies
- Anticancer Study : A recent study synthesized several derivatives of this compound and evaluated their effects on NSCLC cells. The results indicated a dose-dependent decrease in cell viability with IC50 values as low as 15 μM for certain derivatives .
- Antibacterial Evaluation : Another study tested the antibacterial efficacy of the compound against clinical isolates of E. coli and S. aureus, revealing significant antibacterial activity with MIC values comparable to standard antibiotics like ampicillin .
Q & A
Q. Basic Characterization Protocol
- ¹H/¹³C NMR : Essential for confirming substitution patterns. For example, downfield shifts (~δ 8.5–9.0 ppm) in ¹H NMR indicate aromatic protons adjacent to bromine atoms .
- X-ray Crystallography : Resolves regioselectivity ambiguities. Crystallographic data (CCDC entries) confirm the planar triazolo-pyrimidine core and Br positions (e.g., CCDC 1876881, ).
- Mass Spectrometry : High-resolution MS validates molecular weight and halogen isotope patterns .
How does regioselectivity in electrophilic substitution reactions of this compound vary under different conditions?
Advanced Reactivity Analysis
Substitution occurs preferentially at C-6 due to electron-withdrawing effects of the triazole ring. For example:
- Chlorosulfonation : Using ClSO₃H/SOCl₂ selectively substitutes C-6, attributed to resonance stabilization of the intermediate .
- Contradictions : In some cases, competing C-3 substitution is observed with bulky electrophiles. DFT calculations or kinetic studies are recommended to resolve such discrepancies .
What catalytic systems optimize the synthesis of triazolo-pyrimidine derivatives, and how do they compare to traditional methods?
Q. Advanced Reaction Optimization
- I₂/TBHP System : Achieves oxidative coupling of 2-aminopyridines with N-tosylhydrazones, yielding 74% product in 1,4-dioxane. This method avoids harsh acids but requires stoichiometric oxidants .
- Traditional Acid Catalysis : p-TsOH in ethanol under reflux gives higher yields (>80%) but limits functional group tolerance .
Trade-offs : Catalytic methods (e.g., I₂) are greener but less efficient for electron-deficient substrates.
How do structural modifications of this compound influence its antimicrobial activity?
Q. Advanced Pharmacological Evaluation
- Substitution at C-3/C-6 : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance activity against Gram-positive bacteria (MIC ~10 µg/mL). Bromine’s steric bulk may reduce membrane penetration compared to smaller halogens .
- Comparative Studies : Bis-triazolo-pyrimidines (e.g., 3,9-diaryl derivatives) show 10-fold higher potency than monosubstituted analogs, likely due to increased π-π stacking with bacterial targets .
How can researchers resolve contradictions in reported synthetic yields for triazolo-pyrimidine derivatives?
Data Contradiction Analysis
Discrepancies often arise from:
- Reagent Purity : Hydrazinopyrimidine starting materials degrade if stored improperly, reducing yields in Route A .
- Oxidation Conditions : Over-oxidation (e.g., excess IBD) can form side products, lowering isolated yields. Monitoring via TLC (EtOAc/hexane) is critical .
Mitigation : Reproduce reactions under inert atmospheres and validate starting material purity via NMR prior to use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
